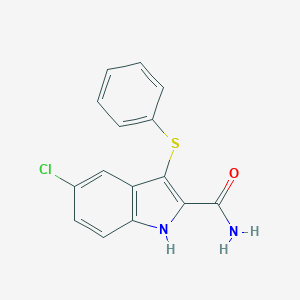

5-Chloro-3-phenylthioindole-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

148473-16-9 |

|---|---|

Molecular Formula |

C15H11ClN2OS |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

5-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2OS/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |

InChI Key |

SEAXPFZOFZLHLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Other CAS No. |

148473-16-9 |

Synonyms |

5-chloro-3-phenylthioindole-2-carboxamide L 734,005 L 734005 L-734,005 L-734005 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-phenylthioindole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step synthesis pathway for 5-Chloro-3-phenylthioindole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The outlined methodology is based on established chemical principles and analogous reactions found in the scientific literature. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The functionalization of the indole scaffold at various positions allows for the fine-tuning of its pharmacological properties. The target molecule, this compound, incorporates three key pharmacophoric features: a chloro substituent at the 5-position, a phenylthio group at the 3-position, and a carboxamide at the 2-position. This combination of functionalities makes it a promising candidate for various therapeutic applications. This guide outlines a plausible and efficient three-step synthesis to obtain this compound.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from the commercially available or readily synthesized 5-chloro-1H-indole-2-carboxylic acid. The overall strategy involves the electrophilic sulfenylation of the indole core at the highly reactive C3 position, followed by the amidation of the C2 carboxylic acid.

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-phenylthioindole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of the novel compound 5-Chloro-3-phenylthioindole-2-carboxamide. The information herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside relevant biological signaling pathways and experimental methodologies.

Core Physicochemical Data

Due to the novelty of this compound, comprehensive experimental data on its physicochemical properties is not yet widely available in published literature. The following table summarizes the available experimental data for the target compound and predicted data for a closely related analog, 5-Chloro-3-phenyl-1H-indole-2-carboxamide, which serves as a valuable estimation.

| Property | This compound | 5-Chloro-3-phenyl-1H-indole-2-carboxamide (Analogue) | Data Type |

| Molecular Formula | C₁₅H₁₁ClN₂OS | C₁₅H₁₁ClN₂O | - |

| Molecular Weight | 302.78 g/mol | 270.71 g/mol | - |

| Melting Point | 212-213 °C[1] | 217-219 °C[2] | Experimental |

| Boiling Point | Not available | 535.1±50.0 °C[2] | Predicted |

| pKa | Not available | 14.22±0.30[2] | Predicted |

| logP | Not available | Not available | - |

| Solubility | Not available | Not available | - |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and synthesis of novel compounds. The following sections outline the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for related indole-2-carboxamides. A plausible synthetic route is outlined below.

Step 1: Fischer Indole Synthesis of 5-chloroindole-2-carboxylic acid ester

-

React 4-chlorophenylhydrazine hydrochloride with an appropriate pyruvate derivative (e.g., ethyl 2-oxopropanoate) in a suitable solvent such as ethanol.

-

Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid (PTSA).

-

Reflux the mixture for several hours to facilitate the Fischer indole cyclization.

-

Upon completion, cool the reaction mixture and isolate the resulting 5-chloroindole-2-carboxylic acid ester.

Step 2: Introduction of the Phenylthio Group at the C3 Position

-

Treat the 5-chloroindole-2-carboxylic acid ester with a sulfenylating agent, such as phenylsulfenyl chloride (PhSCl), in an inert solvent like dichloromethane or tetrahydrofuran.

-

The reaction is typically carried out at a low temperature (e.g., 0 °C to room temperature) to control reactivity.

-

This electrophilic substitution reaction introduces the phenylthio group at the electron-rich C3 position of the indole ring.

-

Purify the resulting 5-chloro-3-phenylthioindole-2-carboxylic acid ester using column chromatography.

Step 3: Saponification of the Ester

-

Hydrolyze the ester to the corresponding carboxylic acid by treating it with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran or methanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is completely consumed.

-

Acidify the reaction mixture to precipitate the 5-chloro-3-phenylthioindole-2-carboxylic acid.

-

Collect the solid product by filtration and dry it thoroughly.

Step 4: Amidation to Yield this compound

-

Activate the carboxylic acid using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until the formation of the amide is complete.

-

Isolate the final product, this compound, by extraction and purify it by recrystallization or column chromatography.

Determination of Physicochemical Properties

Melting Point Determination:

The melting point is determined using a standard capillary melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

pKa Determination (Potentiometric Titration):

-

A precisely weighed sample of the compound is dissolved in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Signaling Pathways

While the specific biological targets of this compound have not been fully elucidated, the indole-2-carboxamide scaffold is known to be a privileged structure in medicinal chemistry, often associated with the modulation of key signaling pathways.

Cannabinoid Receptor 1 (CB1) Signaling

Indole-2-carboxamides have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site for endogenous ligands, altering the receptor's conformation and downstream signaling.

Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.

Akt/mTOR/NF-κB Signaling Pathway

The Akt/mTOR/NF-κB signaling cascade is a critical regulator of cell survival, proliferation, and inflammation. Aberrant activity of this pathway is implicated in various diseases, including cancer. Some indole derivatives have been shown to modulate this pathway, suggesting a potential mechanism of action for this compound.

Caption: Akt/mTOR/NF-κB Signaling Pathway Overview.

References

The Untapped Potential of 5-Chloro-3-phenylthioindole-2-carboxamide Derivatives: A Technical Guide to a Promising Scaffold in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 5-chloro-indole-2-carboxamide core structure has emerged as a significant scaffold in the design of novel anticancer agents, particularly as potent kinase inhibitors. While extensive research has been conducted on various derivatives, a comprehensive literature review reveals a notable absence of studies on the biological activity of 5-Chloro-3-phenylthio indole-2-carboxamide derivatives. This whitepaper seeks to bridge this knowledge gap by providing a detailed overview of the biological activities of the broader class of 5-chloro-indole-2-carboxamide derivatives, thereby offering a foundational understanding for future exploration into the untapped potential of their 3-phenylthio analogues. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to empower researchers in the strategic development of next-generation therapeutics.

Introduction: A Promising Scaffold for Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 5-chloro-indole-2-carboxamide derivatives have garnered significant attention for their potent antiproliferative properties. These compounds frequently function as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. Overexpression and mutation of EGFR are hallmarks of various cancers, and its inhibition can disrupt downstream signaling pathways that control cell growth, proliferation, and survival. This guide will delve into the established biological activities of 5-chloro-indole-2-carboxamide derivatives, with a focus on their role as EGFR inhibitors, to provide a valuable resource for the design and investigation of novel analogues, including the unexplored 3-phenylthio derivatives.

Synthetic Strategy: A General Approach

The synthesis of 5-chloro-indole-2-carboxamide derivatives typically commences with a commercially available starting material, which undergoes a series of reactions to build the final molecule. A representative synthetic pathway is outlined below.

Caption: General synthetic route for 5-chloro-indole-2-carboxamides.

Biological Activity: Potent Antiproliferative Effects

While data on 3-phenylthio derivatives is not available, the broader class of 5-chloro-indole-2-carboxamides has demonstrated significant antiproliferative activity against a range of human cancer cell lines. This activity is often attributed to their ability to inhibit critical cellular kinases.

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of representative 5-chloro-indole-2-carboxamide derivatives from the literature. These compounds showcase the potential of this scaffold, with several derivatives exhibiting nanomolar efficacy.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | R Group | Mean GI₅₀ (nM) | Reference |

| 3a | H | 35 | |

| 3b | m-pyrrolidin-1-yl | 32 | |

| 3d | p-2-methylpyrrolidin-1-yl | 38 | |

| 3e | m-piperidin-1-yl | 29 | |

| Erlotinib | (Reference) | 40 |

Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxamide Derivatives

| Compound | R Group | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |

| 5d | p-N,N-dimethylamino phenyl | 68 | - | |

| 5f | p-2-methyl pyrrolidin-1-yl | 85 | 9.5 ± 2 | |

| 5g | - | 72 | 11.9 ± 3 | |

| Erlotinib | (Reference) | 80 | - | |

| Osimertinib | (Reference) | - | 8 ± 2 |

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism of action for many 5-chloro-indole-2-carboxamide derivatives is the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades responsible for cell proliferation and survival.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 5-chloro-indole-2-carboxamide derivatives.

An In-depth Technical Guide to 5-Chloro-3-phenylthioindole-2-carboxamide and its Structural Analogs: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-chloro-indole-2-carboxamide core structure, a versatile scaffold that has given rise to potent modulators of various biological targets. While the specific functional data for 5-Chloro-3-phenylthioindole-2-carboxamide is limited in publicly accessible literature, its close structural analogs have been extensively studied. This whitepaper will focus on the well-characterized functions of these analogs, particularly in the fields of virology and oncology, to illuminate the therapeutic potential of this chemical class. Structure-activity relationships (SAR), quantitative biological data, and detailed experimental methodologies are presented to serve as a resource for researchers in the field.

The 5-Chloro-Indole-2-Carboxamide Scaffold: A Privileged Structure

The indole-2-carboxamide framework is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets through varied molecular modifications. The addition of a chlorine atom at the 5-position often enhances binding affinity and metabolic stability. However, the key to directing the biological activity of this scaffold lies in the nature of the substituent at the 3-position of the indole ring. As this guide will detail, modifications at this position can pivot the compound's function from an antiviral agent to a potent kinase inhibitor or a receptor modulator.

Functional Diversification through C3-Substitution

The biological target of 5-chloro-indole-2-carboxamide derivatives is critically dictated by the group at the C3-position. Below, we explore the functions of distinct structural classes.

C3-Phenylsulfonyl Analog: A Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

The most prominently documented analog in this series is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide . This compound is a highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the HIV-1 virus[1]. NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). They function by binding to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA, a critical step in the viral replication cycle[1][2].

This analog has demonstrated inhibitory activity in the low nanomolar range against the wild-type HIV-1 RT enzyme and has shown efficacy against viral spread in human T-lymphoid cells. Notably, it also retains significant potency against common NNRTI-resistant mutant strains, such as K103N and Y181C, representing a potential advantage over other inhibitors in its class[1].

C3-Substituted Analogs as EGFR Kinase Inhibitors

In stark contrast to the antiviral activity of the sulfonyl analog, other derivatives of the 5-chloro-indole-2-carboxamide scaffold have been developed as potent anti-proliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Specifically, compounds like 5-chloro-3-hydroxymethyl-indole-2-carboxamides and 5-chloro-3-(2-methoxyvinyl)-indole-carboxamides have shown significant inhibitory activity against both wild-type EGFR and the clinically important T790M mutant, which is associated with resistance to first-generation EGFR inhibitors[3][4]. The most potent of these compounds exhibit IC50 values in the nanomolar range, comparable to approved drugs like erlotinib and osimertinib[3].

C3-Alkyl Analogs as Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Further highlighting the scaffold's versatility, analogs such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1)[5]. These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site for endogenous cannabinoids. This interaction modulates the binding and/or efficacy of the primary ligand, offering a novel mechanism for treating a range of neurological conditions with potentially fewer side effects than direct agonists or antagonists[5].

Quantitative Data on Structural Analogs

The following tables summarize the reported quantitative biological data for key analogs of the 5-chloro-indole-2-carboxamide scaffold.

Table 1: Anti-HIV Activity of the C3-Phenylsulfonyl Analog

| Compound | Target | Activity | Value | Reference |

|---|---|---|---|---|

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (Wild-Type) | Enzyme Inhibition | Low Nanomolar | [1] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (K103N Mutant) | Enzyme Inhibition | Potent | [1] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (Y181C Mutant) | Enzyme Inhibition | Potent | [1] |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HTLV-IIIB Viral Spread in MT-4 Cells | Antiviral Activity | Low Nanomolar |[1] |

Table 2: EGFR Tyrosine Kinase Inhibition by C3-Substituted Analogs

| Compound Class | Specific Analog Example | Target | Activity | IC50 Value | Reference |

|---|---|---|---|---|---|

| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Analog 'IVc' (R= 4-morpholin-4-yl) | EGFR-TK | Enzyme Inhibition | 0.12 µM | [4] |

| 5-chloro-3-(2-methoxyvinyl)-indole-carboxamides | Analog '5f' | EGFRWT | Enzyme Inhibition | 72 nM | [3] |

| 5-chloro-3-(2-methoxyvinyl)-indole-carboxamides | Analog '5f' | EGFRT790M | Enzyme Inhibition | 9.5 nM | [3] |

| 5-chloro-3-(2-methoxyvinyl)-indole-carboxamides | Analog '5g' | EGFRWT | Enzyme Inhibition | 68 nM | [3] |

| 5-chloro-3-(2-methoxyvinyl)-indole-carboxamides | Analog '5g' | EGFRT790M | Enzyme Inhibition | 11.9 nM |[3] |

Table 3: CB1 Receptor Modulation by a C3-Alkyl Analog

| Compound | Target | Activity | KB | Cooperativity (α) | Reference |

|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Allosteric Modulator | 167.3 nM | 16.55 |[5] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action and typical experimental workflows for evaluating these compounds.

NNRTI Mechanism of Action

The following diagram illustrates the mechanism by which 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide and other NNRTIs inhibit HIV-1 replication.

References

- 1. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 5-Chloro-indole-2-carboxamide Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 5-chloro-indole-2-carboxamide derivatives have emerged as a promising area of research for the development of novel anticancer agents. These compounds have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of various 5-chloro-indole-2-carboxamide derivatives, detailing their activity, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new oncology therapeutics.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of 5-chloro-indole-2-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized in the table below, showcasing the potency and selectivity of these compounds.

| Compound ID/Reference | Cancer Cell Line | IC50/GI50 (µM) |

| Compound with p-chlorobenzene group (4) | K-562 (Leukemia) | 0.61[1][2] |

| HCT-116 (Colon Cancer) | >100[1] | |

| MCF-7 (Breast Cancer) | >100[1] | |

| Compound with 1-anthraquinone moiety (12) | K-562 (Leukemia) | 0.33[1][2] |

| HCT-116 (Colon Cancer) | 9.07[1] | |

| MCF-7 (Breast Cancer) | 3.98[1] | |

| Compound with 2-anthraquinone moiety (14) | K-562 (Leukemia) | 0.61[1][2] |

| HCT-116 (Colon Cancer) | 7.16[1] | |

| MCF-7 (Breast Cancer) | 2.64[1] | |

| Compound 10 | HCT-116 (Colon Cancer) | 1.01[1][3] |

| K-562 (Leukemia) | 70.3[1] | |

| MCF-7 (Breast Cancer) | >100[1] | |

| Compound 3e (R = m-piperidin-1-yl) | Panc-1 (Pancreatic Cancer) | 29 nM (GI50)[4] |

| MCF-7 (Breast Cancer) | Not specified | |

| A-549 (Epithelial Cancer) | Not specified | |

| HT-29 (Colon Cancer) | Not specified | |

| Compound 3b (R = p-pyrrolidin-1-yl) | Panc-1, MCF-7, A-549, HT-29 | 31 nM (GI50)[4] |

| Compound 5f (R = p-2-methyl pyrrolidin-1-yl) | Panc-1, MCF-7, A-549, HT-29 | 29 nM (GI50)[5] |

| Compound 5g (R = p-4-morpholin-1-yl) | Panc-1, MCF-7, A-549, HT-29 | 31 nM (GI50)[5] |

| Compound 5d (R = p-N,N-dimethyl amino) | Panc-1, MCF-7, A-549, HT-29 | 36 nM (GI50)[5] |

| (S)-1 | HCT116 (Colon Cancer) | 7.1[6] |

| SW480 (Colon Cancer) | High micromolar range[6] | |

| SW620 (Colon Cancer) | High micromolar range[6] | |

| RS4690 | HCT116 (Colon Cancer) | 7.1 ± 0.6[6] |

Experimental Protocols

The evaluation of the in vitro cytotoxicity of 5-chloro-indole-2-carboxamide derivatives typically involves a series of standardized cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays (MTT/XTT)

These colorimetric assays are fundamental in assessing the effect of a compound on cell viability and proliferation.

-

Principle: The assays are based on the reduction of a tetrazolium salt (MTT or XTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HCT-116) are seeded into 96-well plates at a density of 10,000-30,000 cells per well and allowed to adhere overnight.[1][6]

-

Compound Treatment: The cells are then treated with increasing concentrations of the 5-chloro-indole-2-carboxamide derivatives for a specified duration (typically 48 or 72 hours).[6]

-

Reagent Incubation: After the treatment period, the MTT or XTT reagent is added to each well and the plates are incubated for a few hours to allow for formazan formation.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

-

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-Indole-2-Carboxamides as Potent EGFR Inhibitors: A Technical Guide

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While the specific compound 5-Chloro-3-phenylthioindole-2-carboxamide is primarily recognized in scientific literature as a non-nucleoside HIV-1 reverse transcriptase inhibitor, a class of structurally related 5-chloro-indole-2-carboxamide derivatives has emerged as potent inhibitors of EGFR. This guide provides a comprehensive technical overview of these compounds, focusing on their quantitative inhibitory data, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Quantitative Inhibitory Data

The inhibitory activity of 5-chloro-indole-2-carboxamide derivatives has been evaluated against both wild-type EGFR (EGFRWT) and various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the mean growth inhibitory concentration (GI50) are key metrics used to quantify their potency.

| Compound ID | Modification on Indole-2-Carboxamide | EGFRWT IC50 (nM) | Reference |

| 5d | 5-chloro, N-(4-morpholinophenethyl) | 85 | [2] |

| 5f | 5-chloro, N-(4-(4-methylpiperazin-1-yl)phenethyl) | 68 | [2] |

| 5g | 5-chloro, N-(4-(pyrrolidin-1-yl)phenethyl) | 73 | [2] |

| Erlotinib | (reference drug) | 80 | [2] |

Table 1: In vitro EGFRWT Inhibitory Activity of Selected 5-Chloro-indole-2-carboxamide Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of potent 5-chloro-indole-2-carboxamide analogs against wild-type epidermal growth factor receptor (EGFRWT). Erlotinib is included as a reference compound.

| Compound ID | Mean GI50 (nM) across 4 cancer cell lines | Reference |

| 5c | 47 | [2] |

| 5d | 35 | [2] |

| 5f | 29 | [2] |

| 5g | 31 | [2] |

| 6e | 41 | [2] |

| 6f | 38 | [2] |

| Erlotinib | 33 | [2] |

Table 2: In vitro Antiproliferative Activity of Selected 5-Chloro-indole-2-carboxamide Derivatives. This table presents the mean half-maximal growth inhibitory concentration (GI50) values of potent 5-chloro-indole-2-carboxamide analogs across a panel of four human cancer cell lines. Erlotinib is included as a reference compound.

Experimental Protocols

The evaluation of 5-chloro-indole-2-carboxamide derivatives as EGFR inhibitors involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments.

EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase domain.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[1]

-

ATP

-

Substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

-

Test compounds (5-chloro-indole-2-carboxamide derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and the test compound at various concentrations in the kinase buffer.

-

Incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).[1]

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by first depleting the remaining ATP, then converting the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[1]

-

Record the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor) and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HT-29, Panc-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (5-chloro-indole-2-carboxamide derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Shake the plates for a few minutes to ensure complete solubilization.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment relative to a control (vehicle-treated cells) and determine the GI50 value.

Western Blotting for EGFR Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and its downstream signaling molecules.

Materials:

-

Cell lysates from cells treated with test compounds

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-pEGFR, anti-Akt, anti-pAkt, anti-ERK, anti-pERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compounds for a specified time, then lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., pEGFR).

-

Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again and then add a chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the signal corresponds to the amount of the target protein. To confirm changes in phosphorylation, the membrane can be stripped and re-probed with an antibody for the total protein.

Signaling Pathways and Experimental Workflows

Visualizing the EGFR signaling pathway and the experimental workflow for inhibitor evaluation can aid in understanding the mechanism of action and the drug discovery process.

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition. This diagram illustrates the major downstream signaling cascades activated by EGFR, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately lead to changes in gene transcription that promote cell proliferation and survival. The 5-chloro-indole-2-carboxamide derivatives act by inhibiting the kinase activity of EGFR at the cell membrane.

Figure 2: Experimental Workflow for the Evaluation of EGFR Inhibitors. This flowchart outlines the key steps in the discovery and preclinical evaluation of novel 5-chloro-indole-2-carboxamide derivatives as EGFR inhibitors, from initial design and synthesis to in vitro testing and structure-activity relationship analysis.

Figure 3: Structure-Activity Relationship (SAR) for 5-Chloro-indole-2-carboxamides. This diagram illustrates the key structural modifications to the 5-chloro-indole-2-carboxamide scaffold that lead to enhanced EGFR inhibitory and antiproliferative activity. The addition of a substituted phenethyl group at the amide nitrogen is a critical determinant of potency.

References

The Role of 5-Chloro-indole-2-carboxamide Derivatives in Apoptosis Induction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pro-apoptotic mechanisms of 5-chloro-indole-2-carboxamide derivatives, a promising class of compounds in oncology research. While direct and extensive research on 5-Chloro-3-phenylthioindole-2-carboxamide is limited in publicly available literature, significant insights can be drawn from closely related analogs, particularly 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. This document synthesizes the available data on these compounds, focusing on their ability to induce programmed cell death, the signaling pathways involved, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Induction of Apoptosis

Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, specifically compounds designated as 5f and 5g , have demonstrated their potent pro-apoptotic and antiproliferative effects, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane protein that plays a critical role in cell growth and proliferation; its overexpression is a hallmark of many cancers.[1] By inhibiting both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), these indole-2-carboxamide derivatives trigger the intrinsic pathway of apoptosis.[1]

The induction of apoptosis is mediated by a cascade of intracellular events, primarily involving the activation of caspases and the modulation of the Bcl-2 family of proteins.

Quantitative Analysis of Apoptotic Markers

The pro-apoptotic efficacy of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives has been quantified in human pancreatic cancer cells (Panc-1). The following tables summarize the key findings for the most potent compounds, 5f and 5g, in comparison to the known apoptosis inducer, staurosporine.

Table 1: Caspase-3 Activation in Panc-1 Cells [1]

| Compound | Caspase-3 Concentration (pg/mL) | Fold Increase vs. Control |

| Control | Not reported | ~1 |

| Staurosporine | 503.2 ± 4.0 | Not reported |

| Compound 5f | 560.2 ± 5.0 | ~8 |

| Compound 5g | 542.5 ± 5.0 | ~8 |

Table 2: Modulation of Caspase-8 and Bcl-2 Family Proteins in Panc-1 Cells [1]

| Compound | Caspase-8 Level | Bax Level | Bcl-2 Level |

| Staurosporine | Reference | Reference | Reference |

| Compound 5f | Significantly Increased | Significantly Increased | Decreased |

| Compound 5g | Significantly Increased | Significantly Increased | Decreased |

Signaling Pathways in Apoptosis Induction

The data suggests that 5-chloro-indole-2-carboxamide derivatives induce apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by the inhibition of EGFR signaling.

Caption: EGFR inhibition by 5-chloro-indole-2-carboxamide derivatives leads to apoptosis.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to evaluate the pro-apoptotic effects of these compounds.

General Experimental Workflow

Caption: General workflow for assessing apoptosis induction by the test compounds.

Cell Culture and Treatment

-

Cell Line: Human pancreatic cancer cells (Panc-1) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction). After reaching a suitable confluency (typically 70-80%), the cells are treated with various concentrations of the 5-chloro-indole-2-carboxamide derivatives or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after it is cleaved from the labeled substrate DEVD-p-NA by active caspase-3.[2][3]

-

Procedure:

-

Cell Lysis: After treatment, both adherent and suspension cells are collected and washed with cold PBS. The cell pellet (1-5 x 106 cells) is resuspended in 50 µL of chilled Cell Lysis Buffer and incubated on ice for 10 minutes.[2] The lysate is then centrifuged at 10,000 x g for 1 minute, and the supernatant (cytosolic extract) is collected.[2]

-

Protein Quantification: The protein concentration of the lysate is determined using a standard method (e.g., Bradford assay). The lysate is then diluted to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each reaction.[2]

-

Assay Reaction: 50 µL of 2x Reaction Buffer (containing 10 mM DTT) is added to each 50 µL of cell lysate in a 96-well plate.[2] 5 µL of the 4 mM DEVD-pNA substrate is added to each well to a final concentration of 200 µM.[4]

-

Incubation: The plate is incubated at 37°C for 1-2 hours.[3][4]

-

Measurement: The absorbance is read at 400-405 nm using a microplate reader.[2][3] The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

-

Caspase-8, Bax, and Bcl-2 ELISA Assays

These assays quantify the levels of specific proteins involved in the apoptotic signaling cascade.

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of Caspase-8, Bax, and Bcl-2. A capture antibody specific to the target protein is pre-coated onto the wells of a microplate. Samples are added, and the target protein binds to the antibody. A biotinylated detection antibody is then added, followed by an Avidin-HRP conjugate. The addition of a substrate solution results in a color change that is proportional to the amount of bound protein.

-

Procedure (General):

-

Sample Preparation: Cell lysates are prepared as described for the caspase-3 assay.

-

Assay:

-

Standards and samples (cell lysates) are added to the antibody-coated wells and incubated.

-

The wells are washed, and the biotinylated detection antibody is added, followed by another incubation.

-

After another wash step, Avidin-HRP conjugate is added, and the plate is incubated.

-

The wells are washed again, and a substrate reagent is added. The plate is incubated in the dark.

-

A stop solution is added to terminate the reaction, and the optical density is measured at 450 nm.

-

-

Quantification: The concentration of the target protein in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant protein.

-

Conclusion

Derivatives of 5-chloro-indole-2-carboxamide have emerged as potent inducers of apoptosis in cancer cells. Their mechanism of action, primarily through the inhibition of the EGFR signaling pathway, leads to the activation of the intrinsic apoptotic cascade. This is characterized by the upregulation of pro-apoptotic proteins like Bax and initiator caspase-8, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspase-3. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising class of anticancer compounds.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

In-depth Technical Guide: Investigating the Anti-proliferative Effects of 5-Chloro-indole-2-carboxamide Derivatives

Disclaimer: Extensive research did not yield publicly available data on the anti-proliferative effects of the specific compound 5-Chloro-3-phenylthioindole-2-carboxamide . This guide will, therefore, focus on a closely related, well-documented compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (referred to as Compound RS4690 in a key study), to provide a representative technical overview in the requested format. The methodologies and analyses presented can serve as a template for investigating the anti-proliferative effects of novel indole-2-carboxamide derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of substituted indole-2-carboxamides. It details the anti-proliferative activities, experimental protocols, and mechanisms of action of a representative compound from this class.

Quantitative Data Summary

The anti-proliferative and pathway-specific inhibitory activities of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide and its racemic mixture have been evaluated in various cancer cell lines. The key quantitative data is summarized in the table below.

| Compound/Enantiomer | Assay | Cell Line | EC50 (µM) |

| Racemic Mixture | DVL1 Binding Inhibition | - | 0.74 ± 0.08 |

| Racemic Mixture | WNT Pathway Inhibition | HEK293 | 3.46 ± 0.07 |

| Racemic Mixture | Growth Inhibition | HCT116 | 15.2 ± 1.1 |

| (S)-enantiomer | DVL1 Binding Inhibition | - | 0.49 ± 0.11 |

| (S)-enantiomer | Growth Inhibition | HCT116 | 7.1 ± 0.6 |

| (R)-enantiomer | WNT Pathway Inhibition | HEK293 | 19.49 ± 0.06 |

| (R)-enantiomer | Growth Inhibition | HCT116 | 28.3 ± 1.2 |

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the anti-proliferative effects and mechanism of action of the representative indole-2-carboxamide derivative.

Cell Growth Inhibition Assay

This assay determines the concentration of the compound that inhibits 50% of cell growth (EC50).

-

Cell Lines: HCT116, SW480, and SW620 human colon carcinoma cell lines.

-

Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The compound is serially diluted to various concentrations and added to the cells.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

WNT Pathway Activity Assay

This assay measures the inhibitory effect of the compound on the WNT/β-catenin signaling pathway.[1]

-

Cell Line: HEK293 cells.

-

Transfection: Cells are transiently co-transfected with plasmids encoding for HA-FZD4 (a Frizzled receptor) and a WNT responsive element driving the expression of Green Fluorescent Protein (WRE-GFP).[1]

-

Treatment: After transfection, cells are treated with different concentrations of the compound.

-

Incubation: Cells are incubated for 24 hours to allow for GFP expression in response to WNT pathway activation.

-

Fluorescence Measurement: The overall GFP fluorescence is measured, which is proportional to the WNT pathway activity.[1]

-

Data Analysis: The EC50 for WNT pathway inhibition is calculated from the dose-response curve of GFP fluorescence versus compound concentration.[1]

Dishevelled 1 (DVL1) Recruitment Inhibition Assay

This assay assesses the ability of the compound to inhibit the interaction between the DVL1 protein and the Frizzled receptor.[1]

-

Cell Line: HEK293 cells.

-

Transfection: Cells are co-transfected with plasmids for HA-FZD4-wt and GFP-tagged DVL-1.[1]

-

Treatment: 24 hours post-transfection, the cells are treated with the test compounds.[1]

-

Fixation and Staining: After another 24 hours, cells are fixed, and nuclei are stained.

-

Imaging and Analysis: The recruitment of DVL1 to the cell membrane by FZD4 is visualized and quantified using imaging techniques. A reduction in DVL1 at the membrane indicates inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of a novel compound.

Caption: Experimental workflow for assessing anti-proliferative effects.

Signaling Pathway

The representative compound inhibits the WNT/β-catenin signaling pathway by targeting the Dishevelled (DVL) protein. The diagram below outlines this pathway.

Caption: WNT/β-catenin signaling pathway and the inhibitory point of the compound.

References

5-Chloro-3-phenylthioindole-2-carboxamide structure-activity relationship (SAR) studies

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-Chloro-3-phenylthioindole-2-carboxamide and its Analogs

A Versatile Scaffold for Diverse Biological Targets

The this compound core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Modifications to this core structure have yielded potent inhibitors for a range of therapeutic targets, including infectious disease agents and cancer-related proteins. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Structure and Numbering

A diagram of the core chemical structure of this compound with atoms numbered for SAR discussion would be placed here. Due to the limitations of the current environment, a placeholder is used.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring, the phenylthio group, and the carboxamide moiety. The following sections summarize the key SAR findings from various studies.

Modifications of the Indole Ring

Substitutions on the indole ring have a profound impact on the activity and metabolic stability of these compounds.

-

Position 5: The presence of a chlorine atom at the 5-position is a common feature in many active compounds. This substitution often enhances potency. For instance, in the context of antituberculosis agents, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring have been shown to significantly improve metabolic stability[1].

-

Other Positions: While the 5-chloro substitution is prevalent, other substitutions have also been explored. For example, in a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives targeting α-glucosidase, various substituents on the phenyl ring of the N-phenylacetamide moiety were investigated, with a 4-bromo derivative showing the highest potency[2].

Modifications of the C3-Substituent

The nature of the substituent at the C3 position of the indole ring is a critical determinant of the biological target.

-

Phenylthio vs. Phenylsulfonyl: A closely related analog, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase[3]. The oxidation state of the sulfur linkage (thioether vs. sulfone) dramatically shifts the therapeutic application from potential antimicrobial or anticancer to antiviral. This highlights the critical role of the electronic and steric properties of the C3-substituent in defining the pharmacophore.

Modifications of the Carboxamide Moiety

The amide group at the C2 position is another key point for modification, influencing potency, selectivity, and pharmacokinetic properties.

-

N-Substitution: The substituent on the amide nitrogen can be varied to modulate activity. For example, in a series of indole-2-carboxamides with antitubercular activity, coupling with rimantadine hydrochloride at this position was explored[4]. Another study on antiproliferative agents involved coupling with various amines to generate a library of N-substituted indole-2-carboxamides[5].

Quantitative Data Summary

The following tables summarize the quantitative biological data for various 5-chloro-indole-2-carboxamide derivatives and related analogs from the literature.

Table 1: Antitubercular and Antitumour Activity of Indole-2-carboxamide Analogs

| Compound | Target/Assay | Activity (MIC/IC50/EC50) | Reference |

| 8g | M. tuberculosis H37Rv | MIC = 0.32 µM | [4] |

| 3 | M. tuberculosis | MIC = 0.68 µM | [4] |

| 3 | Cannabinoid Receptor 2 (CB2) | EC50 = 0.98 µM | [4] |

| 8a | KNS42 Viability | IC50 = 8.25 µM | [6] |

| 8a | KNS42 Proliferation | IC50 = 9.85 µM | [6] |

| 8c | KNS42 Viability | IC50 = 2.34 µM | [6] |

| 8f | KNS42 Viability | IC50 = 9.06 µM | [6] |

| 12c | KNS42 Viability | IC50 = 4.52 µM | [6] |

| 24d | KNS42 Viability | IC50 = 3.87 µM | [6] |

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-based Derivatives

| Compound | Cell Line/Target | GI50/IC50 | Reference |

| Va | Antiproliferative | GI50 = 26-86 nM | [5] |

| Va | EGFR | IC50 = 71 ± 06 nM | [5] |

| Erlotinib | EGFR | IC50 = 80 ± 05 nM | [5] |

| Va, Ve, Vf, Vg, Vh | BRAFV600E | IC50 = 77-107 nM | [5] |

| Erlotinib | BRAFV600E | IC50 = 60 nM | [5] |

Table 3: Antiviral Activity of a 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide

| Compound | Target/Assay | Activity | Reference |

| 1 | HIV-1 RT | Low nanomolar inhibition | [3] |

| 1 | HTLVIIIb in MT-4 cells | Low nanomolar inhibition | [3] |

Experimental Protocols

General Synthesis of Indole-2-carboxamides

The synthesis of indole-2-carboxamide derivatives typically involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.

General workflow for the synthesis of indole-2-carboxamides.

Detailed Protocol:

-

Carboxylic Acid Activation: To a solution of the indole-2-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane), coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) are added. The mixture is stirred at room temperature.

-

Amine Addition: The desired amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified, often by column chromatography, to yield the final indole-2-carboxamide.

This general procedure can be adapted for a wide range of starting materials to generate a library of derivatives for SAR studies[6].

In Vitro Biological Assays

The specific biological assays depend on the therapeutic target. Below are representative protocols.

Antitubercular Activity Assay (MIC Determination):

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate broth medium.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated at 37°C for a specified period.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[4].

Kinase Inhibition Assay (e.g., EGFR):

Workflow for a typical in vitro kinase inhibition assay.

-

Assay Setup: The assay is typically performed in a microplate format. Each well contains the target kinase, a specific substrate, and ATP.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as an antibody-based assay (ELISA) or a luminescence-based assay that measures the amount of ATP consumed.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve[5].

Signaling Pathways and Logical Relationships

The antiproliferative effects of some indole-2-carboxamide derivatives are attributed to their inhibition of key signaling pathways involved in cancer cell growth and survival.

References

- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 2. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel 5-Chloro-3-phenylthioindole-2-carboxamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of compounds: 5-Chloro-3-phenylthioindole-2-carboxamides. This document details proposed synthetic routes, in-depth experimental protocols for biological assays, and a summary of the therapeutic potential of this scaffold based on data from structurally related molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-chloro-indole-2-carboxamide backbone, in particular, has been identified as a promising starting point for the development of inhibitors targeting various signaling pathways implicated in cancer and viral diseases. This guide focuses on the novel introduction of a phenylthio- substituent at the 3-position, a modification hypothesized to enhance biological activity and provide new intellectual property. While direct experimental data on the 5-Chloro-3-phenylthioindole-2-carboxamide series is not yet publicly available, this document serves as a foundational guide for its exploration.

Proposed Synthesis of this compound

The synthesis of the target compounds can be envisioned through a multi-step process, beginning with the commercially available 5-chloroindole. A plausible synthetic route is outlined below, based on established methods for indole modification.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-chloroindole-2-carboxylic acid

A well-established method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis. However, for a more direct approach from 5-chloroindole, a carboxylation reaction at the C2 position can be employed.

-

Reaction: 5-chloroindole is first N-protected, for example, with a tosyl group. The protected indole is then lithiated at the 2-position using a strong base like n-butyllithium at low temperature (-78 °C). The resulting lithiated species is quenched with carbon dioxide (dry ice) to afford the N-protected 5-chloroindole-2-carboxylic acid. Subsequent deprotection yields the desired product.

Step 2: Amide Coupling to form 5-chloroindole-2-carboxamide

-

Reaction: 5-chloroindole-2-carboxylic acid is coupled with an appropriate amine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) and a base such as Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

Step 3: C-3 Thiolation of 5-chloroindole-2-carboxamide

The introduction of the phenylthio group at the 3-position of the indole ring is a critical step. An electrophilic sulfenylation reaction is a promising approach.

-

Reaction: 5-chloroindole-2-carboxamide is reacted with diphenyl disulfide in the presence of a catalytic amount of iodine.[1] This reaction is proposed to proceed via the in situ generation of a reactive sulfenyl iodide species, which then undergoes electrophilic substitution at the electron-rich C-3 position of the indole. The reaction can be carried out under mild, metal-free conditions.

Biological Evaluation: Key Experiments and Protocols

The therapeutic potential of novel this compound compounds can be assessed through a series of in vitro assays targeting key cellular pathways implicated in cancer. Detailed protocols for these assays are provided below.

EGFR Kinase Inhibition Assay

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. The inhibitory activity of the synthesized compounds against EGFR can be quantified using a luminescent kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™ Kinase Assay).[2][3][4]

-

Reagent Preparation:

-

Prepare the EGFR kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

-

Dilute the EGFR enzyme and the poly(Glu,Tyr) substrate in the kinase buffer to the desired concentrations.

-

Prepare a solution of ATP in the kinase buffer.

-

Serially dilute the test compounds in DMSO, and then further dilute in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

-

Add 2 µl of the diluted EGFR enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Wnt/β-catenin Signaling Pathway Reporter Assay

The Wnt/β-catenin pathway is crucial in both embryonic development and cancer. A TCF/LEF luciferase reporter assay can be used to screen for inhibitors of this pathway.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This protocol is based on commercially available reporter cell lines and assay kits (e.g., BPS Bioscience).[5][6][7]

-

Cell Culture and Transfection:

-

Seed HEK293T cells (or another suitable cell line) in a 96-well plate.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours.

-

-

Compound Treatment and Pathway Activation:

-

Treat the transfected cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).

-

Incubate for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in TCF/LEF reporter activity for each compound treatment relative to the stimulated control.

-

Determine the IC50 value by plotting the fold change against the logarithm of the compound concentration.

-

Caspase-3 Activation Assay

Induction of apoptosis is a key mechanism for many anticancer drugs. A colorimetric assay can be used to measure the activity of caspase-3, a key executioner caspase.

Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol is adapted from commercially available kits (e.g., Abcam, Thermo Fisher Scientific).[8][9][10][11][12]

-

Cell Treatment and Lysate Preparation:

-

Seed a suitable cancer cell line (e.g., MCF-7) in a 6-well plate and treat with various concentrations of the test compounds for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of each lysate.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate.

-

Prepare a reaction buffer containing DTT.

-

Add the reaction buffer to each well.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Measurement and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates the caspase-3 activity.

-

Calculate the fold-increase in caspase-3 activity for each treatment compared to the untreated control.

-

Data Presentation

Quantitative data from the biological evaluation of structurally related 5-chloro-indole-2-carboxamide derivatives are summarized below for comparative purposes.

Table 1: Inhibitory Activity of 5-Chloro-indole-2-carboxamide Analogs against EGFR Kinase

| Compound ID | R-group at 3-position | IC50 (nM) against EGFR | Reference |

| Analog A | -CH2OH | 120 | [5] |

| Analog B | -CH2-NH-R' | 68 - 89 | [5] |

| Analog C | -CH=CH-OMe | 68 - 85 | [13] |

Table 2: Antiproliferative Activity of 5-Chloro-indole-2-carboxamide Analogs

| Compound ID | R-group at 3-position | Cell Line | GI50 (nM) | Reference |

| Analog D | -CH=CH-OMe | A549 (Lung) | 29 - 47 | [13] |

| Analog E | -CH2-NH-R' | Various | 29 - 78 | [5] |

Table 3: Caspase-3 Activation by 5-Chloro-indole-2-carboxamide Analogs

| Compound ID | R-group at 3-position | Cell Line | Caspase-3 Activation (fold increase) | Reference |

| Analog F | -CH=CH-OMe | Panc-1 (Pancreatic) | > 500 pg/mL | [13] |

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: EGFR Signaling Pathway and Point of Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EGFR-TK inhibitory activity [bio-protocol.org]

- 3. promega.com [promega.com]

- 4. promega.com.cn [promega.com.cn]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. TCF/LEF reporter assay [bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. abcam.com [abcam.com]

- 11. takarabio.com [takarabio.com]

- 12. genscript.com [genscript.com]

- 13. A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Chloro-3-phenylthioindole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 5-Chloro-3-phenylthioindole-2-carboxamide. This document details the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar indole derivatives.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₅H₁₁ClN₂OS Molecular Weight: 302.78 g/mol CAS Number: Not available

The structure of this compound incorporates a 5-chloro-substituted indole scaffold, a core structure in many biologically active compounds. The presence of a phenylthio group at the 3-position and a carboxamide at the 2-position significantly influences its electronic and conformational properties, which are reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is extrapolated from published spectral information for closely related analogs, including 5-chloro-indole-2-carboxamide derivatives and compounds with a phenylthio substituent on an indole ring.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.8 - 12.0 | br s | 1H | Indole N-H |

| ~8.0 - 8.2 | br s | 1H | Amide -NH₂ |

| ~7.8 - 8.0 | br s | 1H | Amide -NH₂ |

| ~7.75 | d | 1H | H-4 |

| ~7.50 | d | 1H | H-7 |

| ~7.3 - 7.4 | m | 5H | Phenyl-H |

| ~7.20 | dd | 1H | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Amide) |

| ~138 - 140 | C-3a |

| ~135 - 137 | Phenyl C-1' (ipso) |

| ~130 - 132 | C-7a |

| ~129 - 130 | Phenyl C-3'/5' |

| ~128 - 129 | Phenyl C-2'/6' |

| ~127 - 128 | Phenyl C-4' |

| ~125 - 126 | C-5 |

| ~122 - 124 | C-2 |

| ~120 - 122 | C-6 |

| ~115 - 117 | C-4 |

| ~113 - 115 | C-7 |

| ~105 - 107 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (Indole and Amide) |

| ~3050 - 3100 | Medium | Aromatic C-H stretching |

| ~1660 - 1680 | Strong | C=O stretching (Amide I) |

| ~1600 - 1620 | Medium | N-H bending (Amide II) |

| ~1450 - 1550 | Medium-Strong | Aromatic C=C stretching |

| ~1080 - 1100 | Medium | C-S stretching |

| ~700 - 800 | Strong | C-Cl stretching and Aromatic C-H bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 302/304 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 285/287 | Medium | [M - NH₃]⁺ |

| 269/271 | Medium | [M - SH]⁺ |

| 193 | Medium | [M - C₆H₅S]⁺ |

| 165 | Strong | [5-Chloroindole-2-carbonyl]⁺ |

| 109 | Medium | [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar compounds.

Synthesis

The synthesis of this compound can be achieved via a multi-step process starting from 5-chloro-1H-indole-2-carboxylic acid.

-

Thionyl Chloride Treatment: 5-chloro-1H-indole-2-carboxylic acid is reacted with thionyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at reflux temperature for 2-4 hours.

-

Reaction with Thiophenol: The resulting acid chloride is then reacted with thiophenol in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent at room temperature. This step introduces the phenylthio group at the 3-position of the indole ring.

-

Amidation: The ester intermediate is subsequently converted to the target carboxamide by reaction with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard zg30

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard zgpg30 (proton-decoupled)

-

Number of Scans: 1024-2048

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 50-500 m/z

-

Inlet System: Direct insertion probe or GC inlet.

-

Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Key structural features of the molecule.

Methodological & Application

synthesis and characterization of 5-Chloro-3-phenylthioindole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed synthesis, characterization, and potential biological applications of the novel compound, 5-Chloro-3-phenylthioindole-2-carboxamide. The protocols outlined below are based on established synthetic methodologies for structurally related indole-2-carboxamides and serve as a guide for the preparation and evaluation of this target molecule.

Introduction